molecular formula C24H28N4OS B2887547 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 1189446-34-1

2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2887547
CAS No.: 1189446-34-1
M. Wt: 420.58
InChI Key: UFQXICNLJAWTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of spirocyclic triazaspiroacetamides, characterized by a unique 1,4,8-triazaspiro[4.5]decane core. The structure includes an 8-ethyl group, a 3-phenyl substituent, and a thioacetamide moiety linked to an o-tolyl (2-methylphenyl) group. Its molecular formula is C₂₄H₂₈N₄OS, with a theoretical molecular weight of 436.58 g/mol (calculated based on analogous compounds in –15).

Properties

IUPAC Name

2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-3-28-15-13-24(14-16-28)26-22(19-10-5-4-6-11-19)23(27-24)30-17-21(29)25-20-12-8-7-9-18(20)2/h4-12H,3,13-17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQXICNLJAWTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic molecule with a unique spirocyclic structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N4OSC_{23}H_{28}N_{4}OS with a molecular weight of approximately 424.5 g/mol. Its structure includes a triazaspiro framework which is known for enhancing biological interactions due to its three-dimensional conformation.

PropertyValue
Molecular FormulaC23H28N4OS
Molecular Weight424.5 g/mol
StructureSpirocyclic
FunctionalityThioether, Acetamide

Pharmacological Potential

Research indicates that compounds with similar structural features often exhibit significant pharmacological properties, including:

  • Antitumor Activity : Some derivatives of triazaspiro compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Certain triazaspiro compounds demonstrate activity against bacterial strains, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized to interact with various molecular targets:

  • G-protein Coupled Receptors (GPCRs) : Similar compounds have been shown to influence GPCR pathways, which are crucial in signal transduction.
  • Enzyme Inhibition : The thioether functionality may allow the compound to act as an inhibitor of specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of triazaspiro compounds, including derivatives similar to the one :

  • Study on Antitumor Activity : Research published in Journal of Medicinal Chemistry demonstrated that derivatives of triazaspiro compounds inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation .
  • Antimicrobial Screening : A study evaluated various triazaspiro compounds against a panel of bacterial strains and found notable inhibitory effects against both Gram-positive and Gram-negative bacteria .
  • Inflammation Models : In vivo studies indicated that certain derivatives reduced inflammation markers in models of arthritis, suggesting potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents on the spirocyclic core, aryl groups, or acetamide side chains. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 1,4,8-Triazaspiro[4.5]decane 8-Ethyl, 3-phenyl, N-(o-tolyl)thioacetamide 436.58 (calculated) Spirocyclic triaza, thioether, amide
2-{[3-(4-Bromophenyl)-8-methyl-...]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide 1,4,8-Triazaspiro[4.5]decane 4-Bromophenyl, 8-methyl, 2,4-dimethoxyphenyl 531.47 Bromo, methoxy, spirocyclic triaza
N-(3,4-Difluorophenyl)-2-((8-ethyl-3-phenyl-...)thio)acetamide 1,4,8-Triazaspiro[4.5]decane 3,4-Difluorophenyl, 8-ethyl 442.5 Fluoro, spirocyclic triaza
2-((3-(1H-Benzo[d]imidazol-2-yl)naphthalen-2-yl)thio)-N-(o-tolyl)acetamide (9k) Benzoimidazole-naphthalene hybrid Naphthalene-benzoimidazole core ~435 (estimated) Benzoimidazole, thioether, amide
2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)acetamide (CID44968084) Benzoisothiazolone 3-Oxobenzoisothiazole 303.06 Isothiazolone, amide

Key Observations:

Core Flexibility: The spirocyclic triazaspiro core (–15) offers rigidity compared to planar heterocycles like benzoimidazole () or oxadiazole (). This rigidity may enhance binding selectivity in biological targets . Substitution at the 3-position (e.g., phenyl, bromophenyl, fluorophenyl) modulates electronic and steric properties.

Side-Chain Variations: The N-(o-tolyl) group in the target compound introduces ortho-methyl steric hindrance, which is absent in analogs with para-substituted aryl groups (e.g., ’s 4-isopropylphenyl). This may influence pharmacokinetic properties like metabolic stability . Thioether vs.

Synthetic Routes :

  • Spirocyclic analogs () are synthesized via copper-catalyzed cycloadditions or HCl-mediated deprotection, while benzoimidazole derivatives () use nucleophilic substitution or condensation reactions. The target compound likely follows a similar spirocyclic synthesis pathway .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Methodological Answer: Synthesis optimization requires multi-step protocols with controlled conditions:

  • Step 1: Formation of the spirocyclic core via cyclization reactions using catalysts (e.g., palladium or copper) to stabilize intermediates .
  • Step 2: Thioacetamide linkage using sulfur-containing reagents (e.g., thiourea derivatives) in solvents like dichloromethane (DCM) or ethanol .
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity . Key parameters include temperature control (60–80°C for cyclization), solvent polarity adjustments, and catalyst loading (1–5 mol%) to minimize side reactions .

Q. Which analytical techniques are essential for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR to confirm spirocyclic connectivity and substituent positions. For example, the ethyl group at position 8 shows a triplet at δ 1.2–1.4 ppm .
  • Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]+ at m/z 495.2) and fragmentation patterns .
  • X-ray Crystallography: For absolute configuration determination; requires high-quality crystals grown via vapor diffusion (e.g., using DCM/hexane) .

Q. What are the common reactivity pathways of the thioacetamide moiety?

Methodological Answer: The thioacetamide group undergoes:

  • Nucleophilic Substitution: Reacts with alkyl halides (e.g., methyl iodide) to form sulfides .
  • Oxidation: Forms sulfoxides or sulfones using H2O2 or mCPBA .
  • Hydrolysis: Acidic/basic conditions cleave the C–S bond, yielding acetamide derivatives . Monitor reactions via TLC and quench intermediates to prevent over-oxidation .

Q. How to design initial biological screening assays for this compound?

Methodological Answer:

  • In Vitro Assays:
  • Cancer Cell Lines: Test cytotoxicity (IC50) against MCF-7 or HeLa cells using MTT assays .
  • Enzyme Inhibition: Screen against kinases (e.g., EGFR) or inflammatory targets (COX-2) at 10 µM .
    • In Vivo Models: Use murine inflammation models (e.g., carrageenan-induced paw edema) with doses 10–50 mg/kg .

Advanced Research Questions

Q. How to investigate reaction mechanisms for spirocyclic core formation?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress using in situ FTIR to identify rate-determining steps (e.g., cyclization vs. ring-opening) .
  • Isotopic Labeling: Use 15N-labeled precursors to track nitrogen incorporation in the triaza ring via NMR .
  • Computational Modeling: DFT calculations (e.g., Gaussian 16) to map transition states and activation energies .

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation: Compare NMR data with structurally similar compounds (e.g., substituent effects on aromatic protons) .
  • 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals (e.g., spirocyclic vs. phenyl ring protons) .
  • Control Experiments: Synthesize derivatives with modified substituents to isolate spectral contributions .

Q. What computational approaches predict target binding interactions?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., Mtb Lpd; PDB: 6XYZ) .
  • MD Simulations: GROMACS for 100 ns runs to assess binding stability (RMSD < 2 Å) .
  • Pharmacophore Mapping: Identify critical interaction sites (e.g., hydrogen bonds with His246 in COX-2) .

Q. How to analyze structure-activity relationships (SAR) for substituent modifications?

Methodological Answer:

  • Systematic Substitution: Replace ethyl (C8) with methyl/propyl and test bioactivity .
  • QSAR Modeling: Use MOE to correlate logP values with IC50 in anti-inflammatory assays .
  • Crystallographic Data: Compare binding modes of analogs (e.g., 4-chlorophenyl vs. o-tolyl) via co-crystal structures .

Q. What crystallographic strategies determine the absolute configuration?

Methodological Answer:

  • Crystal Growth: Optimize via solvent evaporation (e.g., DCM/hexane) or slow cooling .
  • Data Collection: Use synchrotron radiation (λ = 0.8 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement: SHELXL for anisotropic displacement parameters and Hooft parameter validation .

Q. How to address discrepancies in reported biological activity data?

Methodological Answer:

  • Assay Standardization: Use identical cell lines (e.g., ATCC-certified HeLa) and protocols .
  • Metabolic Stability Tests: Evaluate liver microsome degradation to rule out false negatives .
  • Meta-Analysis: Compare datasets across studies using statistical tools (e.g., R/Bioconductor) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.